(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one
Overview
Description
This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the thiazole ring, with conjugation extending through the naphthylmethylene group. The mercapto group (-SH) may participate in hydrogen bonding .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions. They can act as ligands in coordination chemistry, and the sulfur and nitrogen atoms can react with electrophiles. The mercapto group can also be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Thiazoles are generally stable and have low reactivity due to their aromaticity .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been involved in studies focusing on metal-mediated conversions, demonstrating its potential in forming complex structures with metals. For instance, a study involving the reaction of a 5-aminothiatriazole with solid Ba(OH)2 led to the formation of a monomeric 5-mercaptotetrazolylbarium complex, shedding light on the alkali-promoted rearrangement of thiatriazoles into thio-substituted tetrazoles (Banbury et al., 1992).
Antimicrobial Efficacy
- Novel azetidinone and thiazolidinone derivatives synthesized from the compound have been evaluated for their antimicrobial efficacy. This includes the preparation of 2-amino-4-(2-naphthalenyl) thiazole derivatives, which were screened against various bacterial strains, indicating the compound's role in developing new antimicrobial agents (Patel & Mehta, 2006).
Chemical Reactions and Mechanisms
- The compound has been involved in studies exploring chemical reactions and mechanisms, such as the reaction of 5-hydrazono-1,2,3-thiadiazoles in the presence of PCl5, leading to Dimroth rearrangement and the formation of benzylmercapto triazoles. This highlights its utility in understanding complex chemical processes (Glukhareva et al., 2003).
Electrochemical Applications
- The compound has been used in the development of electrodes sensitive to specific metal ions, such as bismuth(III), demonstrating its utility in electrochemical sensors and the determination of metal ions in various samples. This includes the creation of liquid-state ion-exchange electrodes containing the compound for bismuth(III) determination (Szczepaniak & Ren, 1984).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H,15,16,17)/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBBJGNDBRXEW-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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